2-Fluoroadenosine

Catalog No.
S748821
CAS No.
146-78-1
M.F
C10H12FN5O4
M. Wt
285.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoroadenosine

CAS Number

146-78-1

Product Name

2-Fluoroadenosine

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H12FN5O4

Molecular Weight

285.23 g/mol

InChI

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1

InChI Key

HBUBKKRHXORPQB-UUOKFMHZSA-N

SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2-fluoroadenosine

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)F)N

2-Fluoroadenosine is a modified purine nucleoside characterized by the presence of a fluorine atom at the second carbon position of the ribose sugar. Its chemical formula is C10H12FN5O4, and it belongs to the class of organic compounds known as purine nucleosides. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents .

Typical of nucleosides. It can undergo phosphorylation, glycosylation, and other modifications that alter its biological activity. The introduction of the fluorine atom enhances its stability and alters its interaction with enzymes compared to natural adenosine. For instance, 2-Fluoroadenosine can act as a substrate for kinases, leading to the formation of 2-fluoroadenosine triphosphate, which can be utilized in biochemical pathways .

The biological activity of 2-fluoroadenosine has been extensively studied. It is recognized as a potent inhibitor of lymphocyte-mediated cytolysis, which is significant in immunological responses. In vitro studies have shown that 2-fluoroadenosine can modulate immune responses by inhibiting the activation and proliferation of lymphocytes . Additionally, it exhibits antiviral properties, making it a candidate for further research in antiviral drug development.

2-Fluoroadenosine has several applications in medicinal chemistry and biochemistry:

  • Antiviral Drug Development: Due to its ability to inhibit viral replication.
  • Cancer Research: As a potential therapeutic agent that modulates immune responses.
  • Biochemical Research: Used as a tool to study nucleotide metabolism and signaling pathways .

Interaction studies involving 2-fluoroadenosine have revealed its capacity to bind with various proteins and enzymes. These interactions are crucial for understanding its mechanism of action as an inhibitor of lymphocyte function. Additionally, studies have shown that 2-fluoroadenosine can interact with DNA structures, potentially influencing gene expression and cellular responses .

Several compounds share structural similarities with 2-fluoroadenosine. Here are some notable examples:

Compound NameStructural FeatureUnique Aspect
AdenosineNo fluorine substitutionNatural nucleoside with broad biological activity
2-ChloroadenosineChlorine atom at the second positionDifferent halogen substitution affects reactivity
2-DeoxyadenosineLacks hydroxyl group at the second positionImportant in DNA synthesis
2-Fluoro-2'-deoxyadenosineFluorinated derivative without ribose hydroxylEnhances stability in DNA contexts

Uniqueness: The presence of fluorine in 2-fluoroadenosine enhances its stability and alters its pharmacological properties compared to other similar compounds. This modification allows for unique interactions within biological systems, making it a valuable compound for further research and application in therapeutics.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

285.08733204 g/mol

Monoisotopic Mass

285.08733204 g/mol

Heavy Atom Count

20

LogP

-0.8 (LogP)

Appearance

Powder

UNII

0S67290CRJ

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

146-78-1

Wikipedia

2-fluoroadenosine

Dates

Modify: 2023-08-15

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